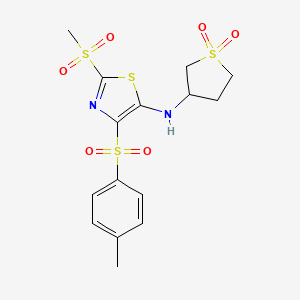
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C15H18N2O6S4 and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound contains a thiophene moiety, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Activité Biologique
3-((2-(Methylsulfonyl)-4-tosylthiazol-5-yl)amino)tetrahydrothiophene 1,1-dioxide, with the molecular formula C15H18N2O6S4 and a molecular weight of 450.56 g/mol, is a compound of significant interest in medicinal chemistry. This compound exhibits various biological activities, making it a valuable candidate for research in pharmacology and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thiophene moiety and a thiazole ring, which are commonly associated with biologically active compounds. The IUPAC name for this compound is N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene and thiazole moieties are known to influence enzyme inhibition and receptor binding, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study on related sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The thiazole and thiophene rings are often implicated in the modulation of cancer cell proliferation and apoptosis. Specific investigations into the cytotoxic effects of related compounds have shown promising results against several cancer cell lines.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, sulfonamide derivatives frequently act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This mechanism can be exploited for therapeutic interventions in diseases such as glaucoma and certain types of cancer.
Case Studies
- Antimicrobial Efficacy : A study published in ResearchGate evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to our compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays conducted on similar thiazole-containing compounds revealed significant cytotoxic effects on human cancer cell lines, highlighting the potential for further development into anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with thiophene and thiazole groups can effectively inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S4/c1-10-3-5-12(6-4-10)27(22,23)14-13(24-15(17-14)25(2,18)19)16-11-7-8-26(20,21)9-11/h3-6,11,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWXBFYTIXRNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













